molecular formula C10H12ClNO2 B14052634 1-(3-Amino-5-methoxyphenyl)-2-chloropropan-1-one

1-(3-Amino-5-methoxyphenyl)-2-chloropropan-1-one

Cat. No.: B14052634
M. Wt: 213.66 g/mol
InChI Key: MCWSYHQWWDECRO-UHFFFAOYSA-N
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Description

1-(3-Amino-5-methoxyphenyl)-2-chloropropan-1-one is an organic compound with a unique structure that includes an amino group, a methoxy group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5-methoxyphenyl)-2-chloropropan-1-one typically involves the reaction of 3-amino-5-methoxybenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-methoxyphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Amino-5-methoxyphenyl)-2-chloropropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-methoxyphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Amino-5-methoxyphenyl)-2-chloropropan-1-one is unique due to the presence of the chloropropanone moiety, which imparts distinct reactivity compared to its analogs. This structural feature allows it to participate in a wider range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

1-(3-amino-5-methoxyphenyl)-2-chloropropan-1-one

InChI

InChI=1S/C10H12ClNO2/c1-6(11)10(13)7-3-8(12)5-9(4-7)14-2/h3-6H,12H2,1-2H3

InChI Key

MCWSYHQWWDECRO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=CC(=C1)OC)N)Cl

Origin of Product

United States

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